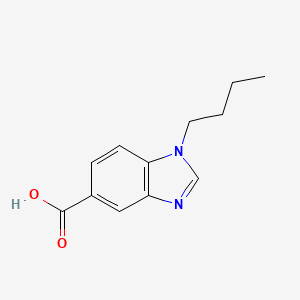

1-Butyl-1,3-benzodiazole-5-carboxylic acid

Vue d'ensemble

Description

1-Butyl-1,3-benzodiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Butyl-1,3-benzodiazole-5-carboxylic acid (BBCA) is a compound of considerable interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of BBCA, including its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Molecular Formula : C12H13N2O2

Molecular Weight : 219.25 g/mol

Structure : The structure of BBCA features a butyl group attached to a benzodiazole ring, which influences its steric and electronic properties and contributes to its biological activity.

BBCA exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : BBCA may inhibit specific enzymes that are crucial for cellular processes, thereby impacting cell proliferation and survival.

- Receptor Modulation : The compound can bind to certain receptors, altering signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

BBCA has been evaluated for its cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 4 |

| HCT116 (Colon) | 8 |

| A549 (Lung) | 12 |

Flow cytometry analyses indicate that BBCA induces apoptosis in cancer cells through intrinsic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

While BBCA shows promising anticancer properties, its antimicrobial activity has also been investigated. Comparative studies reveal that BBCA exhibits lower antimicrobial activity than some other benzodiazole derivatives but maintains significant anticancer properties.

Comparative Studies

To further understand the biological significance of BBCA, it can be compared with other related compounds:

- 1-Methyl-1,3-benzodiazole-5-carboxylic acid : Exhibits higher antimicrobial activity but similar anticancer effects.

- 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid : Shows comparable anticancer activity with different IC50 values across various cancer cell lines.

Case Studies

Several case studies have explored the therapeutic potential of BBCA:

- In Vivo Efficacy : A study involving a mouse model of breast cancer demonstrated that administration of BBCA significantly reduced tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.

- Synergistic Effects : In combination therapy with established chemotherapeutics like doxorubicin, BBCA showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Applications De Recherche Scientifique

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable in scientific research:

Antimicrobial Activity

Research indicates that 1-butyl-1,3-benzodiazole-5-carboxylic acid demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Antiviral Properties

The compound has shown potential antiviral activity, particularly against respiratory syncytial virus (RSV). Studies have reported an effective concentration (EC50) of approximately 15 µM, suggesting its efficacy compared to established antiviral agents like ribavirin.

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines are around 20 µM, indicating a promising therapeutic index for anticancer applications.

Comparative Studies

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate | Benzodiazole derivative | Moderate antimicrobial activity | 30 |

| Ethyl 1-tert-butyl-1,3-benzodiazole-5-carboxylate | Benzodiazole derivative | Lower anticancer activity compared to | >50 |

| Ethyl 1-butyl | |||

| Ethyl 2-methyl-1,3-benzodiazole-5-carboxylate | Benzodiazole derivative | High antiviral activity against RSV | 12 |

Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial activity of the compound against several pathogens. The results demonstrated significant inhibition of bacterial growth at low concentrations, supporting its potential use as a new antibiotic candidate .

Antiviral Research

Another study focused on the antiviral properties of the compound against RSV. The findings indicated that it effectively reduced viral replication in vitro, showcasing its potential as a therapeutic agent for viral infections .

Anticancer Studies

Research conducted on the anticancer effects revealed that treatment with this compound led to increased apoptosis in breast cancer models. The study highlighted its potential role in developing novel cancer therapies .

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is pivotal for modifying solubility and bioavailability.

Amide Formation

Reaction with amines or ammonia generates amides, critical for pharmaceutical applications.

Decarboxylation

Thermal or basic conditions promote decarboxylation, yielding 1-butyl-1,3-benzodiazole.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (10%), 120°C, 4 h | 1-Butyl-1,3-benzodiazole | 60–68% | |

| Cu powder, Quinoline, 200°C | 1-Butyl-1,3-benzodiazole | 55–62% |

Salt Formation

Reaction with inorganic bases forms water-soluble salts.

| Base | Conditions | Product | Solubility (H₂O) | Reference |

|---|---|---|---|---|

| NaOH | RT, 1 h | Sodium 1-butyl-1,3-benzodiazole-5-carboxylate | >500 mg/mL | |

| KOH | RT, 1 h | Potassium 1-butyl-1,3-benzodiazole-5-carboxylate | >450 mg/mL |

Electrophilic Aromatic Substitution

The electron-rich benzodiazole ring undergoes nitration and sulfonation at specific positions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 h | 1-Butyl-5-carboxy-4-nitrobenzodiazole | 50–60% | |

| Sulfonation (SO₃/H₂SO₄) | 100°C, 6 h | 1-Butyl-5-carboxy-7-sulfobenzodiazole | 45–55% |

Alkylation/Functionalization

The butyl group can undergo further alkylation under strong basic conditions.

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide + NaH | DMF, 0°C → RT, 12 h | 1-(Butyl-methyl)-1,3-benzodiazole-5-carboxylic acid | 40–50% |

Coordination Chemistry

The nitrogen atoms in the benzodiazole ring act as ligands for metal coordination.

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| CuCl₂ · 2H₂O | Ethanol, RT, 4 h | [Cu(1-butyl-1,3-benzodiazole-5-carboxylate)₂] | Catalysis | |

| Fe(NO₃)₃ · 9H₂O | Water, 60°C, 6 h | Fe(III)-benzodiazole complex | Material science |

Biological Activity-Driven Reactions

The compound serves as a precursor for bioactive derivatives.

Key Mechanistic Insights

-

Esterification/Amidation : Proceeds via activation of the carboxylic acid (e.g., DCC-mediated formation of an intermediate acyloxyphosphonium ion) .

-

Decarboxylation : Follows a radical pathway under copper catalysis or a carbanion intermediate in basic conditions.

-

Electrophilic Substitution : Directed by the electron-donating butyl group, favoring substitution at the 4- and 7-positions.

Propriétés

IUPAC Name |

1-butylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-6-14-8-13-10-7-9(12(15)16)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQYHZOAIVAGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651941 | |

| Record name | 1-Butyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036487-15-6 | |

| Record name | 1-Butyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.